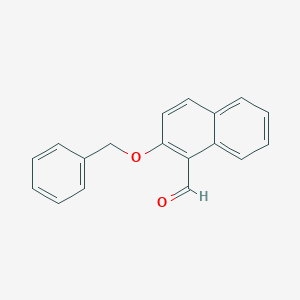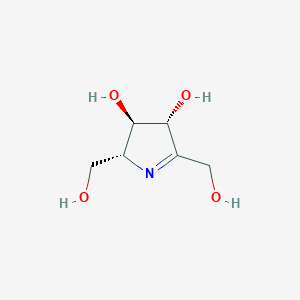
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, commonly known as DHPG, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression.
Mécanisme D'action
DHPG acts as an agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Activation of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol by DHPG leads to the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium leads to the activation of calcium-dependent signaling pathways, which ultimately lead to the modulation of neuronal function.
Effets Biochimiques Et Physiologiques
DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression. DHPG has been shown to induce LTD at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been shown to modulate neuronal excitability and synaptic transmission, leading to changes in the firing properties of neurons and the strength of synaptic connections. In addition, DHPG has been shown to have effects on astrocytes, leading to the release of gliotransmitters such as glutamate and ATP.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DHPG in lab experiments is that it is a potent and selective agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which allows for the specific activation of this receptor subtype without affecting other receptor subtypes. Another advantage is that DHPG is relatively stable and can be easily synthesized in large quantities. However, one limitation of using DHPG is that it is a non-specific agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, meaning that it can activate other signaling pathways in addition to the PLC pathway. This can lead to off-target effects and make it difficult to interpret the results of experiments using DHPG.
Orientations Futures
There are several future directions for research on DHPG. One area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHPG has been shown to modulate the release of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Another area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in pain signaling, as DHPG has been shown to modulate pain sensitivity in animal models. Finally, there is interest in developing more selective agonists of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol that can be used to investigate the specific roles of this receptor subtype in neuronal function.
Méthodes De Synthèse
The synthesis of DHPG involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde and glycolaldehyde in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to yield DHPG as a white crystalline solid. This synthesis method has been well-established in the literature and has been used to produce DHPG for a variety of research applications.
Applications De Recherche Scientifique
DHPG has been extensively studied in the field of neuroscience, where it has been used as a tool to investigate the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in synaptic plasticity and learning and memory. DHPG has been shown to induce long-term depression (LTD) at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been used to study the effects of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol activation on neuronal excitability and synaptic transmission, as well as the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
198691-32-6 |
|---|---|
Nom du produit |
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2R,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5-,6-/m1/s1 |
Clé InChI |
YACWZQLEGQUPOG-UYFOZJQFSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |
SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
SMILES canonique |
C(C1C(C(C(=N1)CO)O)O)O |
Synonymes |
2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-bta-,4-alpha-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



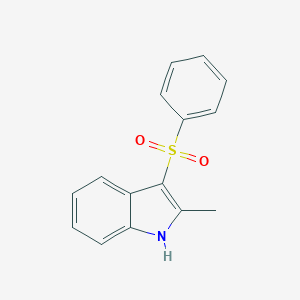
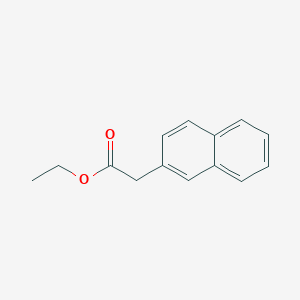
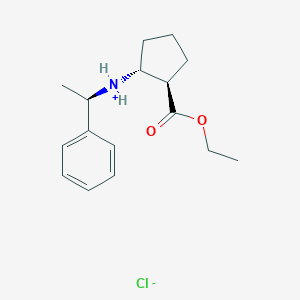

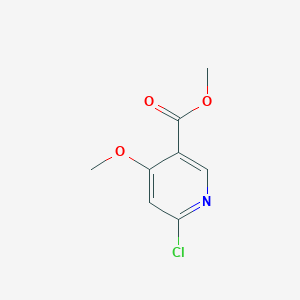
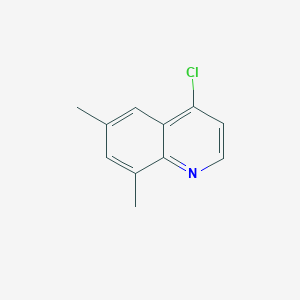


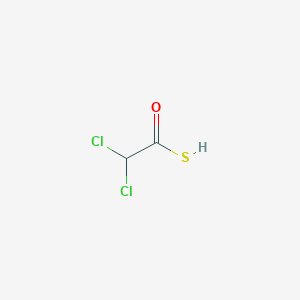
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

